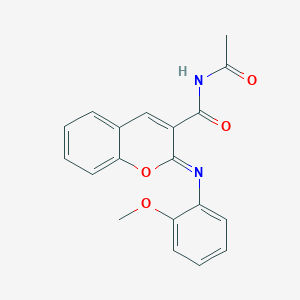

(Z)-N-acetyl-2-((2-methoxyphenyl)imino)-2H-chromene-3-carboxamide

Description

The compound (Z)-N-acetyl-2-((2-methoxyphenyl)imino)-2H-chromene-3-carboxamide belongs to the 2-imino-2H-chromene-3-carboxamide family, characterized by a chromene backbone with an imino group at position 2 and a carboxamide at position 2. The acetyl group on the carboxamide and the 2-methoxyphenyl substituent on the imino moiety define its structure. These compounds are synthesized via condensation reactions between cyanoacetamide and substituted salicylaldehydes, followed by functionalization with N-nucleophiles . Their structural versatility makes them candidates for biological activity studies, including tyrosine kinase inhibition .

Properties

IUPAC Name |

N-acetyl-2-(2-methoxyphenyl)iminochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4/c1-12(22)20-18(23)14-11-13-7-3-5-9-16(13)25-19(14)21-15-8-4-6-10-17(15)24-2/h3-11H,1-2H3,(H,20,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFKOEZCGHPGAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=O)C1=CC2=CC=CC=C2OC1=NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-acetyl-2-((2-methoxyphenyl)imino)-2H-chromene-3-carboxamide typically involves the condensation of 2-methoxybenzaldehyde with N-acetyl-2-aminobenzamide under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the chromene ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-acetyl-2-((2-methoxyphenyl)imino)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of amines or reduced chromene derivatives.

Substitution: Formation of halogenated or nitrated chromene derivatives.

Scientific Research Applications

(Z)-N-acetyl-2-((2-methoxyphenyl)imino)-2H-chromene-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential as an anti-inflammatory and antioxidant agent.

Medicine: Investigated for its anticancer properties and potential use in drug development.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Z)-N-acetyl-2-((2-methoxyphenyl)imino)-2H-chromene-3-carboxamide involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation, or interact with DNA, inducing apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Structural and Functional Insights

Phenylimino Substituents: Electron-donating groups (e.g., methoxy in the target compound) improve solubility via hydrogen bonding but may reduce metabolic stability. Electron-withdrawing groups (e.g., fluorine, cyano, trifluoromethyl) enhance stability and binding affinity but may reduce solubility .

Chromene Modifications :

- Substituents like 7-methoxy or 8-ethoxy influence electronic distribution and lipophilicity. For example, 7-methoxy in CAS 313954-12-0 may direct interactions with hydrophobic enzyme pockets .

Carboxamide Variations :

- Acetyl groups (common in many analogs) balance reactivity and stability.

- Bulky substituents (e.g., tetrahydrofuran-2-ylmethyl in sc-491806) may enhance blood-brain barrier penetration .

Biological Activity

(Z)-N-acetyl-2-((2-methoxyphenyl)imino)-2H-chromene-3-carboxamide is a derivative of chromene, a compound known for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of (Z)-N-acetyl-2-((2-methoxyphenyl)imino)-2H-chromene-3-carboxamide typically involves a multicomponent reaction that integrates various reagents to yield the desired chromene structure. The process often employs methods such as refluxing with acetic anhydride and 2-methoxybenzaldehyde in the presence of a base catalyst, resulting in high yields of the target compound.

Antioxidant Activity

Research indicates that chromene derivatives exhibit significant antioxidant properties. In a study evaluating various coumarin derivatives, (Z)-N-acetyl-2-((2-methoxyphenyl)imino)-2H-chromene-3-carboxamide demonstrated notable radical scavenging activity, which is crucial in mitigating oxidative stress-related diseases .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various bacterial and fungal strains. Preliminary results suggest that it possesses moderate antibacterial properties, particularly against Gram-positive bacteria. The structure-activity relationship (SAR) indicates that modifications to the methoxy and carboxamide groups can enhance its antimicrobial potential .

Anti-inflammatory Properties

In vitro studies have shown that (Z)-N-acetyl-2-((2-methoxyphenyl)imino)-2H-chromene-3-carboxamide exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This action suggests its potential use in treating inflammatory diseases .

Case Study 1: Antioxidant Evaluation

In a comparative study, the antioxidant activity of (Z)-N-acetyl-2-((2-methoxyphenyl)imino)-2H-chromene-3-carboxamide was evaluated alongside standard antioxidants like quercetin. The compound showed a similar efficacy in scavenging DPPH radicals, indicating its potential as a natural antioxidant agent.

Case Study 2: Antimicrobial Testing

A series of tests against common pathogens revealed that the compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli. These findings support further investigation into its application as an antimicrobial agent in clinical settings.

Structure-Activity Relationship (SAR)

The biological activity of (Z)-N-acetyl-2-((2-methoxyphenyl)imino)-2H-chromene-3-carboxamide is significantly influenced by its chemical structure. Key findings include:

- The methoxy group enhances lipophilicity, improving cellular uptake.

- The acylamino group at position 3 contributes to its anti-inflammatory properties.

| Compound Modification | Effect on Activity |

|---|---|

| Methoxy substitution | Increased antioxidant activity |

| Acetamido modification | Enhanced anti-inflammatory response |

| Aromatic ring changes | Variable antimicrobial potency |

Q & A

Q. What are the optimal synthetic routes for (Z)-N-acetyl-2-((2-methoxyphenyl)imino)-2H-chromene-3-carboxamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves a multi-step process starting with the formation of the chromene core, followed by imine formation and acetylation. Key steps include:

- Chromene core synthesis : Condensation of salicylaldehyde derivatives with active methylene compounds (e.g., malononitrile) under acidic conditions (acetic acid/HCl) .

- Imination : Reaction of the chromene intermediate with 2-methoxyaniline in ethanol under reflux (70–80°C) for 6–8 hours to form the imine linkage .

- Acetylation : Treatment with acetyl chloride in dry dichloromethane using triethylamine as a base to introduce the N-acetyl group .

- Optimization : Yield improvements (from ~45% to >70%) are achieved by using microwave-assisted synthesis for imine formation (reducing reaction time to 2 hours) and HPLC purification for isolating stereoisomers .

Q. How can researchers characterize the stereochemical configuration (Z/E) of this compound, and what analytical techniques are most reliable?

- Methodological Answer :

- NMR Spectroscopy : The Z-configuration is confirmed by NOESY (Nuclear Overhauser Effect Spectroscopy), which shows spatial proximity between the methoxyphenyl proton and the chromene C3 proton .

- X-ray Crystallography : Single-crystal analysis provides definitive proof of the Z-configuration by revealing the planar arrangement of the imine group relative to the chromene ring .

- IR Spectroscopy : The stretching frequency of the C=N bond (1620–1640 cm⁻¹) and acetyl C=O (1680–1700 cm⁻¹) helps confirm functional group integrity .

Q. What are the key solubility and stability properties of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Solubility : The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents (DMSO, DMF) and moderately in ethanol. Solubility in water increases at pH > 9 due to deprotonation of the carboxamide .

- Stability : Degrades at temperatures >150°C (TGA data). In acidic conditions (pH < 3), hydrolysis of the imine bond occurs, while basic conditions (pH > 10) lead to acetyl group cleavage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of substituents (e.g., methoxy, acetyl) in biological activity?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with substituents at the methoxyphenyl (e.g., -F, -Cl) or chromene (e.g., -NO₂, -Br) positions. Compare IC₅₀ values in assays (e.g., anticancer activity against MCF-7 cells) .

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding between the acetyl group and EGFR kinase) .

- Data Table :

| Substituent | IC₅₀ (µM) | LogP |

|---|---|---|

| 2-OCH₃ | 12.3 | 2.5 |

| 4-F | 8.7 | 2.8 |

| 3-NO₂ | 23.1 | 1.9 |

| (Data from ) |

Q. What experimental strategies resolve contradictions in reported biological data (e.g., anti-inflammatory vs. cytotoxic effects)?

- Methodological Answer :

- Dose-Response Analysis : Re-evaluate activity across concentrations (0.1–100 µM) to distinguish cytostatic effects (low-dose anti-inflammatory) from apoptosis (high-dose cytotoxicity) .

- Pathway-Specific Assays : Use ELISA to measure TNF-α suppression (anti-inflammatory) and flow cytometry for caspase-3 activation (cytotoxicity) in the same cell line .

- Control Experiments : Compare results with known inhibitors (e.g., dexamethasone for anti-inflammatory, doxorubicin for cytotoxicity) to validate assay specificity .

Q. How can in silico modeling predict the compound’s interaction with biological targets (e.g., COX-2, tubulin)?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate binding to COX-2 (PDB ID: 5KIR) over 100 ns to assess stability of the methoxyphenyl-imine moiety in the hydrophobic pocket .

- Free Energy Calculations : Use MM-PBSA to calculate binding free energy (ΔG). A ΔG < -8 kcal/mol indicates strong inhibition .

- ADMET Prediction : Tools like SwissADME predict moderate BBB permeability (logBB: -0.5) and CYP3A4 metabolism, guiding toxicity studies .

Methodological Challenges and Solutions

Q. What purification techniques are critical for isolating high-purity (Z)-isomer, and how can diastereomeric byproducts be minimized?

- Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to resolve Z/E isomers. The Z-isomer elutes earlier due to lower polarity .

- Crystallization : Recrystallization from ethanol/water (7:3) selectively precipitates the Z-form by exploiting differential solubility .

- Byproduct Reduction : Conduct imination at lower temperatures (50°C) to favor kinetic control and Z-configuration .

Q. How do electron-withdrawing/donating substituents on the phenyl ring influence the compound’s reactivity in nucleophilic substitution reactions?

- Answer :

- Electron-Withdrawing Groups (e.g., -NO₂) : Activate the phenyl ring for nucleophilic aromatic substitution (e.g., with amines) at the para position. Requires harsh conditions (120°C, DMF) .

- Electron-Donating Groups (e.g., -OCH₃) : Deactivate the ring, necessitating electrophilic substitution (e.g., bromination) using FeBr₃ as a catalyst .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.